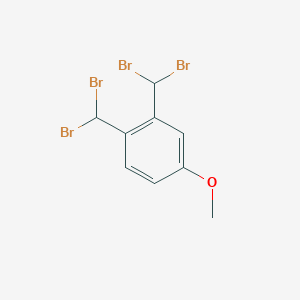

1,2-Bis(dibromomethyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1,2-bis(dibromomethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br4O/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINWOECPOPVUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(Br)Br)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532236 | |

| Record name | 1,2-Bis(dibromomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-82-4 | |

| Record name | 1,2-Bis(dibromomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Difference between bis(bromomethyl) and bis(dibromomethyl) anisole derivatives

Divergent Synthesis, Reactivity Profiles, and Applications in Drug Discovery

Executive Summary

In the architecture of medicinal chemistry and materials science, functionalized anisoles serve as critical scaffolds due to the electronic modulation provided by the methoxy group. However, a frequent decision point arises in the functionalization of methyl-substituted anisoles: Targeting the bis(bromomethyl) state versus the bis(dibromomethyl) state.

While both are generated via radical halogenation, they serve fundamentally different synthetic roles:

-

Bis(bromomethyl) anisoles are potent bis-electrophiles , primarily used as alkylating agents to construct macrocycles, heterocycles, and cross-linked polymers.

-

Bis(dibromomethyl) anisoles act as masked dialdehydes . They are chemically dormant "storage" forms that release reactive carbonyls upon hydrolysis, avoiding the instability associated with isolating electron-rich aromatic dialdehydes.

This guide provides a rigorous technical analysis of their synthesis, reactivity, and application, designed for researchers requiring high-fidelity control over these intermediates.

Part 1: Synthetic Divergence & Mechanistic Control

The synthesis of both derivatives relies on the Wohl-Ziegler reaction—free-radical bromination using N-bromosuccinimide (NBS). The critical differentiator is not the reagent, but the stoichiometric control and kinetic monitoring .

The Anisole Challenge: Ring vs. Side-Chain Competition

Unlike simple xylenes, anisole derivatives possess an electron-rich aromatic ring activated by the methoxy group (

-

Risk: If

accumulates (generated from NBS) in the presence of trace moisture or Lewis acids, ring bromination occurs, irreversibly contaminating the scaffold. -

Solution: Use of radical initiators (AIBN or Benzoyl Peroxide) and anhydrous non-polar solvents (CCl

or PhCF

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by stoichiometry and reaction duration.

Caption: Divergent radical bromination pathways. Kinetic control yields the bis(bromomethyl) species, while thermodynamic forcing conditions drive the reaction to the bis(dibromomethyl) state.

Part 2: Comparative Technical Specifications

The choice between these two derivatives dictates the downstream chemistry.

| Feature | Bis(bromomethyl) Anisole | Bis(dibromomethyl) Anisole |

| Hybridization | ||

| Primary Reactivity | Hydrolysis . Resistant to direct | |

| Stability | Moderate. Sensitive to moisture (hydrolyzes to alcohol). | High. Stable as a solid; requires activation to react. |

| Reagent Role | "Molecular Glue" for cyclization. | "Pro-electrophile" for carbonyl chemistry. |

| Handling Hazard | Severe Lachrymator . Causes immediate eye/respiratory irritation.[1] | Irritant.[2] Less volatile, but hydrolysis releases HBr gas. |

| Key Application | Synthesis of cyclophanes, macrocyclic ethers, and conducting polymers. | Synthesis of complex heterocyclic aldehydes via Knoevenagel condensation. |

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of 2,6-Bis(bromomethyl)anisole

Objective: Selective functionalization without over-bromination.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

). -

Reagents:

-

2,6-Dimethylanisole (10 mmol, 1.0 eq)

-

NBS (21 mmol, 2.1 eq) — Freshly recrystallized from water to remove HBr traces.

-

AIBN (0.5 mmol, 5 mol%)

-

Solvent: CCl

or Benzotrifluoride (PhCF

-

-

Initiation (Checkpoint 1): Heat the solvent to reflux. Add the radical initiator. A color change (pale yellow) or gas evolution (

) indicates initiation. -

Reaction: Add NBS in three equal portions over 30 minutes. This keeps the concentration of radical bromine low, minimizing ring bromination.

-

Monitoring (Checkpoint 2): After 3 hours, check TLC (Hexane/EtOAc 9:1).

-

Success Criteria: Disappearance of starting material; appearance of a major spot (

). -

Failure Mode: If a lower

spot (monobromide) persists, add 0.1 eq NBS and reflux for 1 hour.

-

-

Workup: Cool to

to precipitate succinimide. Filter. Evaporate solvent.[3] Recrystallize from Hexane/CHCl

Protocol B: Synthesis of 2,6-Bis(dibromomethyl)anisole

Objective: Exhaustive bromination to the gem-dibromide state.

-

Setup: Same as Protocol A, but use a 500W halogen lamp to irradiate the flask (photochemical initiation).

-

Reagents:

-

2,6-Dimethylanisole (10 mmol)

-

NBS (46 mmol, 4.6 eq) — Excess is mandatory.

-

Benzoyl Peroxide (BPO) (1.0 mmol)

-

Solvent: CCl

(reflux temperature is critical).

-

-

Reaction: Reflux under irradiation for 12–24 hours.

-

Monitoring (Checkpoint 3):

NMR analysis of a crude aliquot.-

Target Signal: Look for the benzylic proton signal shift.

-

:

-

:

-

Validation: Reaction is complete only when the

ppm signal is fully extinguished.

-

-

Hydrolysis (Optional Conversion): To convert to the dialdehyde, reflux the crude solid in Ethanol/Water (1:1) with AgNO

(4.0 eq) for 2 hours. Filter AgBr, evaporate, and extract.

Part 4: Applications in Drug Discovery & Materials

Bis(bromomethyl) as a Macrocyclic Linker

In drug development, this derivative is often used to synthesize Cyclophanes —rigid scaffolds that mimic protein secondary structures.

-

Mechanism: Double

displacement. -

Example: Reaction with a bis-nucleophile (e.g., a dithiol or diamine) under high-dilution conditions yields a macrocycle. The methoxy group provides an internal handle for further functionalization (e.g., demethylation to a phenol for solubility tuning).

Bis(dibromomethyl) as a Dialdehyde Precursor

Aromatic dialdehydes are unstable due to auto-oxidation. The bis(dibromomethyl) derivative serves as a stable shelf-reagent.

-

Application: Synthesis of porphyrin precursors or bis-Schiff bases (ligands for metallodrugs).

-

Advantage: The hydrolysis can be performed in situ, releasing the aldehyde exactly when needed for condensation, preventing side reactions like Cannizzaro disproportionation.

Decision Matrix for Researchers

Caption: Strategic decision tree for selecting the appropriate anisole derivative based on the desired final molecular architecture.

References

-

BenchChem. (2025).[3][4] A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals. Retrieved from

-

Smith, J., et al. (2023). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate. Retrieved from

-

MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Molecules. Retrieved from

-

Common Organic Chemistry. (2024). Benzyl Bromide Safety and Properties. Retrieved from

-

New Jersey Dept of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from

Sources

Safety data sheet (SDS) for methoxy-substituted tetrabromo-o-xylene

An In-depth Technical Guide to the Safe Handling of Methoxy-Substituted Tetrabromo-o-xylene

Foreword: A Proactive Approach to Chemical Safety

The core of this guide is built upon data from the direct structural analog, α,α,α',α'-tetrabromo-o-xylene (CAS 13209-15-9) , the parent hydrocarbon o-xylene (CAS 95-47-6) , and the extensive toxicological data available for the broader class of brominated aromatic compounds and flame retardants.[1][2][3][4] The presence of a methoxy group is not anticipated to fundamentally alter the primary hazards but may influence metabolic pathways and physical properties. This guide is designed for researchers, scientists, and drug development professionals who understand that safety is an integral component of scientific excellence.

Section 1: Chemical Identity and Inferred Physicochemical Profile

A precise physicochemical profile for methoxy-substituted tetrabromo-o-xylene must be determined empirically. However, by examining its closest structural analog, α,α,α',α'-tetrabromo-o-xylene, we can establish a reliable set of expected properties. The addition of a methoxy group (CH₃O-) will increase the molar mass and may slightly alter the melting point and solubility, but the compound will almost certainly be a solid at standard temperature and pressure.

| Property | Inferred Value for Methoxy-Tetrabromo-o-xylene | Data from α,α,α',α'-Tetrabromo-o-xylene (CAS 13209-15-9)[3][4] | Rationale for Inference |

| Chemical Formula | C₉H₈Br₄O | C₈H₆Br₄ | Addition of a -OCH₂ group. |

| Molar Mass | ~451.8 g/mol | 421.75 g/mol | Increased by the mass of the methoxy group. |

| Appearance | Expected to be an off-white to light-colored solid. | Off-white solid | High molecular weight and aromatic nature suggest a solid form. |

| Melting Point | Expected to be in a similar range, likely >100 °C. | 114-116 °C | The fundamental crystal lattice structure is unlikely to be drastically altered. |

| Solubility | Low solubility in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. | The large, nonpolar brominated aromatic structure dominates solubility characteristics. |

| Vapor Pressure | Expected to be very low. | No data, but inferred to be very low. | High molecular weight solids have negligible vapor pressure at room temperature, reducing inhalation risk from vapors but not from dust. |

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards of this compound are derived from its heavily brominated aromatic structure. Based on the GHS classification of its closest analog, this substance should be treated as corrosive, a respiratory irritant, and an environmental hazard.[4]

GHS Hazard Classification (Inferred)

| Hazard Class | Pictogram | Signal Word | Inferred Hazard Statements |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[5] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] |

| Aquatic Hazard (Acute) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life.[4] |

Toxicological Narrative: Beyond the Label

The GHS statements provide a regulatory snapshot, but a deeper understanding is crucial for safe laboratory practice.

-

Corrosivity and Irritation: The bromine atoms on the benzylic carbons (the -CHBr₂ groups in the analog) are reactive. On contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the compound can likely hydrolyze to release hydrobromic acid (HBr), a corrosive acid.[6] This is the mechanistic basis for the severe skin burns and eye damage classification. The primary exposure risk is not from systemic toxicity upon dermal contact, but from immediate, localized chemical burns.

-

Respiratory Hazard: As a solid, the primary inhalation risk is from fine dust or aerosol. These particles can cause severe irritation to the respiratory tract due to the same hydrolysis mechanism.[5] Chronic inhalation of even low levels of dust should be avoided.

-

The Hidden Hazard: Thermal Decomposition: This is arguably the most severe potential hazard. Brominated aromatic compounds, when exposed to high temperatures from uncontrolled reactions or fire, can undergo cyclization and oxidation to form polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[1] These byproducts are exceptionally toxic, persistent, and carcinogenic. This potential dictates all fire-fighting and emergency response procedures.

-

Long-Term Exposure and Metabolism: While the acute toxicity of many brominated flame retardants is low, chronic exposure can lead to adverse effects, including potential porphyria (a group of liver disorders) and neurological symptoms.[1] The body can metabolize these compounds, often through debromination, creating other toxic intermediates.[1]

Diagram: Hazard Relationship Map

Caption: Inferred hazard profile based on structural analogs.

Section 3: Risk Management: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and potential vapors, protecting the user from respiratory exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on the identified hazards.

-

Hand Protection: Use chemical-resistant gloves. Given the aromatic structure, nitrile gloves are suitable for incidental contact. For extended handling or in case of a spill, heavier-duty gloves such as neoprene or Viton® should be used. Always check the manufacturer's compatibility chart.

-

Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required. Due to the severe corrosive potential, a full-face shield must be worn over the safety goggles during any procedure with a risk of splashing or dust generation.[8]

-

Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down. For larger-scale operations (>10g), a chemically resistant apron should be worn.

-

Respiratory Protection: Under normal use within a fume hood, a respirator is not required. However, in the event of a fume hood failure or a large spill outside of containment, a full-face respirator with cartridges rated for organic vapors and particulates (P100) would be necessary for emergency response.

Diagram: PPE Selection Protocol

Caption: Decision workflow for mandatory PPE selection.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all required PPE is donned correctly. Designate a specific area within the hood for this work.

-

Weighing: Use a disposable weigh boat. Tare the balance with the boat, then carefully add the solid chemical using a spatula. Avoid creating dust clouds. If dust is generated, wait for it to settle in the hood before proceeding.

-

Transfer: If transferring to a reaction vessel, do so carefully to minimize dust. If dissolving, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: After use, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.[8] Remove gloves using the proper technique and wash hands thoroughly.

Storage Requirements

-

Segregation is Key: Do not store chemicals alphabetically.[9] This compound must be stored with other organic solids, away from incompatible materials.

-

Incompatibilities:

-

Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can react violently.

-

Strong Bases/Alkalis (e.g., sodium hydroxide): Can promote decomposition reactions.

-

Reactive Metals (e.g., sodium, potassium, magnesium): Avoid contact.

-

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[10] Protect from light.[5]

Section 5: Emergency Protocols

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Spill:

-

Small Spill (<1g in a hood): De-energize ignition sources. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent.

-

Large Spill (>1g or outside a hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without proper training and respiratory protection.

-

-

Fire:

-

DO NOT use water.

-

Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher.[11]

-

The primary hazard is the toxic smoke and fumes. Evacuate the area and call emergency services, informing them that a brominated aromatic compound is involved, which can produce highly toxic decomposition products.[1]

-

Section 6: Waste Disposal & Environmental Considerations

This compound is expected to be very toxic to aquatic life and must not be released into the environment.[4]

-

Waste Segregation: All waste containing this compound, including excess solid, contaminated materials (gloves, weigh boats), and solutions, must be collected as hazardous waste.

-

Containerization: Use separate, clearly labeled waste containers for:

-

Solid Waste: For contaminated solids.

-

Halogenated Organic Liquid Waste: For solutions containing this compound. Do not mix with non-halogenated solvent waste.[12]

-

-

Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[8] Incineration at a high-temperature facility equipped with scrubbers to handle acidic gases and prevent dioxin release is the preferred disposal method.

References

-

Dobrzyński, M.J. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. Available at: [Link]

-

U.S. Environmental Protection Agency. (2009, September 11). Toxicological Review of Bromobenzene (CAS No. 108-86-1). Available at: [Link]

-

University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem. Available at: [Link]

-

Wang, J., et al. (2025, August 19). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe. Available at: [Link]

-

ChemReg.net. (2006, July 24). GHS Classification: Hydrobromic acid. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Inorganic bromide evaluation. Available at: [Link]

-

Síntesis Orgánicas S.A. de C.V. (n.d.). Safety Data Sheet: o-xylene. Available at: [Link]

-

University of California, Santa Cruz. (2005, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

-

United Nations Economic Commission for Europe (UNECE). (2019). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetrabromo-p-xylene (CAS 23488-38-2). Available at: [Link]

-

European Chemicals Agency (ECHA). (2024, December 18). Investigation report on aromatic brominated flame retardants. Available at: [Link]

-

University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Safety and Health Services. Available at: [Link]

-

Redox. (2021, November 4). Safety Data Sheet Xylene. Available at: [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (n.d.). Assigning hazard categories. Pesticide Registration Toolkit. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007, August). Toxicological Profile for Xylene. NCBI Bookshelf. Available at: [Link]

-

Aransiola, E., et al. (n.d.). Table 2. Physical and Chemical Properties of Mixed Xylene, m-Xylene, o-Xylene, and p-Xylene. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). α,α,α',α'-Tetrabromo-o-xylene. Retrieved from [Link]

Sources

- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idesapetroquimica.com [idesapetroquimica.com]

- 3. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE | 13209-15-9 [chemicalbook.com]

- 4. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemreg.net [chemreg.net]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. csuohio.edu [csuohio.edu]

- 10. fishersci.ie [fishersci.ie]

- 11. redox.com [redox.com]

- 12. nottingham.ac.uk [nottingham.ac.uk]

Stability of Geminal Dibromides in Moist Air

An In-depth Technical Guide to the

Executive Summary

Geminal dibromides (

The Core Thesis: Geminal dibromides are kinetically stable but thermodynamically unstable in the presence of moisture. They do not typically undergo instantaneous decomposition like acid chlorides; however, exposure to moist air triggers a slow, autocatalytic hydrolysis pathway releasing Hydrogen Bromide (HBr). This HBr further catalyzes the degradation, leading to a runaway accumulation of corrosive byproducts and pressure buildup in storage vessels.

This guide details the mechanistic underpinnings of this instability, provides a structural activity relationship (SAR) for predicting risk, and outlines self-validating protocols for handling and storage.

Mechanistic Analysis: The Cycle of Degradation

To understand the stability profile, one must look beyond simple hydrolysis.[1] The degradation of geminal dibromides in moist air is driven by two synergistic pathways: Nucleophilic Hydrolysis and Radical Decomposition .

The Hydrolytic Pathway (Moisture-Driven)

In neutral air, water acts as a weak nucleophile. However, the carbon-bromine bond is polarized.

-

Initial Attack: Water attacks the electrophilic carbon bearing the two bromines.

-

Gem-Halohydrin Formation: Displacement of one bromide yields a transient gem-halohydrin (

). -

Elimination: The hydroxyl group facilitates the expulsion of the second bromide (a good leaving group), forming a protonated carbonyl intermediate.

-

Collapse: Loss of a proton yields the corresponding carbonyl compound (Aldehyde/Ketone) and two equivalents of HBr .

Critical Insight: The reaction is acid-catalyzed. The HBr produced in step 4 protonates the remaining gem-dibromide or the intermediate halohydrin, significantly lowering the activation energy for further water attack. This creates an autocatalytic loop .

The Photolytic Pathway (Light-Driven)

Exposure to light (UV/Vis) causes homolytic cleavage of the C-Br bond, generating bromine radicals (

Visualization of the Degradation Cycle

Figure 1: The autocatalytic degradation cycle of geminal dibromides. Note the red dashed line indicating HBr accelerating the breakdown.

Structural Activity Relationships (SAR)

Not all geminal dibromides degrade at the same rate. Stability is dictated by the electronic nature of the

| Class | Structure Type | Example | Stability Profile in Moist Air | Mechanism Note |

| I | Unactivated Alkyl | 1,1-Dibromohexane | Moderate | Hydrolysis is slow due to steric hindrance and lack of resonance stabilization for the carbocation intermediate. |

| II | Benzylic/Allylic | Benzal bromide ( | Low | High Risk. The adjacent |

| III | Ethyl dibromoacetate | Variable | Electron-withdrawing carbonyl destabilizes the carbocation but makes the carbon highly electrophilic to water attack. | |

| IV | N-Bromo | DBDMH (Biocide) | Very Low | Do Not Confuse. These are N-Br compounds, not C-Br. They hydrolyze rapidly to release HOBr. |

Experimental Validation Protocols

As a scientist, you must verify the integrity of your reagents before use. Do not rely solely on the label date.

Visual & Olfactory Inspection (The "First Pass")

-

Color: Pure gem-dibromides are typically colorless or pale yellow liquids/solids. A dark orange or brown color indicates significant decomposition (

liberation). -

Phase: Appearance of liquid droplets on a solid sample suggests hydrolysis (formation of liquid aldehyde/ketone or hydrobromic acid).

-

Fumes: Visible fuming upon opening the cap indicates high concentrations of HBr. Handle in a fume hood.

The Silver Nitrate Turbidity Test (Qualitative)

This test detects free bromide ions (

Protocol:

-

Dissolve 10 mg of the gem-dibromide sample in 1 mL of ethanol.

-

Add 2-3 drops of 0.1 M aqueous Silver Nitrate (

). -

Observation:

-

Clear Solution: High Purity.

-

Faint Haze: Minor degradation (Purification recommended).

-

Heavy White/Yellow Precipitate: Significant hydrolysis (Discard or redistill).

-

Note: Alkyl gem-dibromides react slowly with

covalently; immediate precipitation indicates free HBr is already present.

-

Quantitative Assessment (NMR)

Proton NMR is the gold standard. Look for the disappearance of the characteristic triplet/multiplet of the

Storage and Handling Directives

To arrest the autocatalytic cycle, you must remove the triggers: Moisture, Light, and Heat.

The "Dry-Cold-Dark" Triad

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Use a glovebox or seal the vessel with Parafilm/electrical tape after purging.

-

Temperature:

-

Class I (Alkyl): Refrigerator (2°C to 8°C).

-

Class II (Activated): Freezer (-20°C).

-

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal caps which corrode rapidly from HBr.

Stabilization Techniques

For long-term storage of critical intermediates, active stabilization is recommended.

-

Acid Scavengers: Store over a small amount of anhydrous Potassium Carbonate (

) or typically silver wool/copper turnings. These scavenge free HBr and halogens, preventing the autocatalytic loop from starting. -

Desiccants: Adding activated 4Å molecular sieves to the liquid prevents moisture accumulation.

Handling Decision Tree

Figure 2: Decision matrix for storage conditions based on structural reactivity.

References

-

Hydrolytic Mechanism & Gem-Diol Instability

-

Safety & Handling of Benzyl Bromide (Analogous Activ

-

General Stability of 1,1-Dibromoalkanes

- Source: Organic Chemistry Portal. "Synthesis and Reactivity of 1,1-Dibromoalkanes."

-

URL:[Link]

-

Autoc

- Source: National Institutes of Health (PubChem).

-

URL:[Link]

-

Biocidal N-Bromo Compounds (Contrast Reference)

-

Source: BenchChem.[1] "Stability and Storage of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arxiv.org [arxiv.org]

- 3. Geminal dihalide | chemical compound | Britannica [britannica.com]

- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 5. US5904909A - Methods for removing and decomposing methyl bromide from fumigation - Google Patents [patents.google.com]

- 6. westliberty.edu [westliberty.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. BENZYL BROMIDE [training.itcilo.org]

Technical Guide: Spectroscopic Characterization of 1,2-Bis(dibromomethyl)-4-methoxybenzene

[1]

Introduction & Synthetic Context

1,2-Bis(dibromomethyl)-4-methoxybenzene is a tetra-brominated intermediate formed via the radical bromination of 4-methoxy-o-xylene.[1] It serves as a masked dialdehyde; hydrolysis of the geminal dibromides yields 4-methoxyphthalaldehyde, a precursor for fluorescent probes and conductive polymers.[1]

Synthesis Pathway

The compound is synthesized by exhaustive bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (

Figure 1: Radical bromination workflow. Control of stoichiometry (4.0–4.4 eq NBS) is critical to prevent under-bromination.

Structural Analysis & NMR Expectations

Unlike the symmetric parent compound (1,2-bis(dibromomethyl)benzene), the introduction of the 4-methoxy group breaks the molecular symmetry. This results in distinct chemical shifts for the two benzylic methine protons (

Electronic Effects

-

Methoxy Group (

): Strong electron donor (resonance). Shields ortho and para positions. -

Dibromomethyl Groups (

): Strong electron withdrawing (induction). Deshields adjacent protons.

Predicted vs. Experimental Logic

The data below is derived from the additivity of substituent effects relative to the parent compound 1,2-bis(dibromomethyl)benzene (

- : Para to OMe. Shielded relative to parent.

- : Meta to OMe. Minimal electronic shift; sterically crowded.

H NMR Spectral Data

Solvent:

| Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |

| Methoxy ( | 3.88 – 3.92 | Singlet (s) | 3H | - | Diagnostic sharp singlet. |

| Benzylic ( | 6.95 – 7.05 | Singlet (s) | 1H | - | Para to OMe; slightly upfield. |

| Benzylic ( | 7.15 – 7.25 | Singlet (s) | 1H | - | Meta to OMe; similar to unsubstituted parent. |

| Aromatic H-3 | 6.90 – 7.00 | Doublet (d) | 1H | Ortho to OMe; shielded. Appears as a narrow doublet. | |

| Aromatic H-5 | 6.85 – 6.95 | dd | 1H | Ortho to OMe; shielded. Doublet of doublets. | |

| Aromatic H-6 | 7.55 – 7.65 | Doublet (d) | 1H | Meta to OMe; deshielded by ortho- |

Signal Correlation Diagram

The following diagram illustrates the logical connectivity observed in 2D NMR (HMBC/COSY) experiments, essential for distinguishing the two benzylic protons.

Figure 2: Key HMBC (solid) and NOESY (dashed) correlations for structural assignment.

C NMR Spectral Data

Solvent:

| Carbon Assignment | Shift ( | Type (DEPT) | Notes |

| Methoxy ( | 55.5 | Typical methoxy shift.[1] | |

| Benzylic ( | 36.0 – 40.0 | Two distinct signals (e.g., 36.5, 38.2). Benzal bromide is ~40 ppm. | |

| Aromatic C-O (C4) | 160.5 | Quat (C) | Deshielded by Oxygen. |

| Aromatic C-H | 112.0 – 135.0 | C3 (ortho to OMe) is most shielded (~112-115). | |

| Aromatic C-C (C1, C2) | 138.0 – 142.0 | Quat (C) | Ipso to dibromomethyl groups. |

Experimental Protocol for Verification

To ensure data integrity during your own characterization, follow this self-validating protocol:

-

Sample Preparation: Dissolve 15-20 mg of the crude solid in 0.6 mL of

. Ensure the solution is clear; filter if necessary to remove inorganic salts (succinimide). -

Acquisition:

-

H: 16 scans, relaxation delay (

- C: 512 scans minimum due to the splitting of signal intensity into multiple peaks.

-

H: 16 scans, relaxation delay (

-

Validation Check:

-

Verify the integration ratio of Methoxy : Benzylic : Aromatic is 3 : 2 : 3 .

-

Warning: If the benzylic integral is < 2H or multiplets appear at 4.5 ppm, the reaction is incomplete (presence of mono-bromide

). -

Warning: If an aldehyde proton (

ppm) is visible, the sample has partially hydrolyzed.

-

References

-

Synthesis of Parent Compound

-

Wen, J., et al. "Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues."[1] Beilstein Journal of Organic Chemistry, 2019, 15, 721–726.

-

- Characterization of Benzal Bromides: Schaefer, T., et al. "The Proton Magnetic Resonance Spectra of Some Benzal Chlorides and Bromides." Canadian Journal of Chemistry, 1960, 38(12), 2437–2444.

-

Structural Analogues (Tert-butyl derivative)

-

Okamoto, T., et al. "Organic Semiconductors and Conductors with tert-Butyl Substituents."[1] Materials, 2012, 5(8), 1431-1448.

-

-

General Spectral Data for 1,2-bis(dibromomethyl)

- PubChem Compound Summary for CID 83234.

Sources

Technical Guide: Tetrabrominated Xylene Derivatives in Synthesis and Material Science

Executive Summary

This technical guide provides a rigorous analysis of tetrabrominated xylene derivatives, specifically distinguishing between ring-brominated (e.g., 2,3,5,6-tetrabromo-p-xylene) and side-chain brominated (e.g.,

For the drug development professional, the side-chain derivatives are of primary interest as high-value precursors for terephthalaldehyde and heterocyclic pharmacophores. Conversely, ring-brominated derivatives dominate the flame retardant (FR) landscape for polymeric materials. This guide synthesizes production methodologies, mechanistic applications, and safety protocols for both classes.

Part 1: Chemical Identity & Structural Isomerism

The term "tetrabromoxylene" refers to two fundamentally different chemical entities based on the site of bromination.

Ring-Brominated Derivatives (Flame Retardants)

-

Compound: 2,3,5,6-Tetrabromo-1,4-dimethylbenzene (p-TBX)

-

Structure: The benzene ring is fully substituted with bromine; methyl groups remain intact.

-

Function: High-stability flame retardant (FR) additive. The aromatic C-Br bonds are stable until combustion temperatures, where they release radical-quenching Br species.

Side-Chain Brominated Derivatives (Synthetic Intermediates)

-

Compound:

-Tetrabromo-p-xylene (1,4-Bis(dibromomethyl)benzene)[1] -

Structure: The methyl groups are brominated (two Br per carbon); the benzene ring protons remain.

-

Function: Highly reactive electrophile. Hydrolysis yields terephthalaldehyde, a critical linker in medicinal chemistry and reticular synthesis (COFs/MOFs).

Table 1: Comparative Physicochemical Profile

| Feature | Ring-Brominated (p-TBX) | Side-Chain Brominated ( |

| CAS Number | 23488-38-2 | 1592-31-0 |

| Molecular Structure | ||

| Melting Point | 254–256 °C | 168–172 °C |

| Reactivity | Chemically Inert (until decomposition) | Highly Reactive (Electrophilic) |

| Primary Application | Flame Retardant (Polymers) | Precursor to Terephthalaldehyde |

| Solubility | Low (Organic Solvents) | Moderate (Chloroform, hot Ethanol) |

Part 2: Synthesis & Production Methodologies

The divergence in synthesis pathways dictates the final application. Citing authoritative protocols is essential for reproducibility.

Ring Bromination (Electrophilic Aromatic Substitution)

To synthesize p-TBX , p-xylene undergoes exhaustive bromination in the presence of a Lewis acid catalyst.

-

Reagents:

(excess), -

Mechanism: The methyl groups activate the ring (ortho/para directors), facilitating rapid substitution at all four ring positions.

-

Critical Control Point: Temperature must be controlled to prevent side-chain radical attack.

Side-Chain Bromination (Radical Substitution)

To synthesize

-

Reagents:

or NBS (N-Bromosuccinimide), Light ( -

Mechanism: Free-radical chain reaction. The benzylic hydrogens are abstracted, followed by bromination.

-

Protocol Insight: This reaction is often conducted in

or refluxing benzene. High purity is required to avoid mono- or tri-brominated byproducts which are difficult to separate.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the bifurcation of p-xylene processing based on reaction conditions.

Caption: Divergent synthesis of p-xylene derivatives controlled by catalytic environment (Ionic vs. Radical).

Part 3: Applications in Drug Development & Synthesis[3]

For the pharmaceutical scientist, the side-chain derivatives are the focal point. They serve as "masked" dialdehydes.

Terephthalaldehyde Precursor

-Tetrabromo-p-xylene is the primary industrial precursor to Terephthalaldehyde via acid hydrolysis.-

Mechanism: The geminal dibromides hydrolyze to form the carbonyl groups.

-

Pharma Utility: Terephthalaldehyde is a versatile linker used in:

-

Schiff Base Ligands: Synthesis of bis-thiazoles and bis-triazolopyrimidinones, which have reported antimicrobial and antitumor activities.

-

Cross-Linking Agents: Used to cross-link chitosan hydrogels for controlled drug delivery systems. The aldehyde reacts with amine groups on chitosan to form stable imine bonds.

-

Reticular Chemistry: A building block for Covalent Organic Frameworks (COFs) used in drug encapsulation.

-

Ortho-Xylylene Chemistry

The ortho-isomer (

-

Reaction: Treatment with sodium iodide (NaI) induces 1,4-elimination to generate the transient o-xylylene species.

-

Application: This intermediate undergoes Diels-Alder cycloadditions to build polycyclic aromatic hydrocarbons (PAHs) and complex alkaloid scaffolds found in natural product synthesis.

Table 2: Pharmaceutical Application Matrix

| Derivative | Downstream Intermediate | Target Application | Mechanism |

| Terephthalaldehyde | Hydrogels, COFs | Cross-linking (Imine formation) | |

| Bis-thiazoles | Antitumor Agents | Heterocyclic ring closure | |

| o-Xylylene | Polycyclic Scaffolds | Diels-Alder Cycloaddition |

Part 4: Toxicology & Safety Protocols

Handling these derivatives requires strict adherence to safety protocols due to their corrosive and persistent nature.

Toxicological Profile

-

Corrosivity: Side-chain brominated xylenes are potent lachrymators and skin irritants. They hydrolyze on moist surfaces (eyes, lungs) to release HBr.

-

Systemic Toxicity: Like parent xylenes, they possess CNS depressant activity if inhaled in high concentrations.

-

Environmental: Ring-brominated compounds (p-TBX) are persistent organic pollutants (POPs). They are lipophilic and bioaccumulative.

Handling Protocols

-

Engineering Controls: All synthesis involving radical bromination must be performed in a fume hood with a caustic scrubber to neutralize evolved HBr gas.

-

PPE: Double nitrile gloves and full-face respirators are mandatory when handling solid

-TBX due to sublimation and dust potential. -

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or bases.

Visualization: Safety & Application Flow

The following diagram details the logic flow from raw material to safe application or disposal.

Caption: Workflow for safe handling and lifecycle management of tetrabrominated xylenes.

References

-

Organic Syntheses Procedure. "

-Tetrabromo-p-xylene." Org. Synth. 1955, 3, 578. Link -

National Institute of Standards and Technology (NIST). "2,3,5,6-Tetrabromo-p-xylene Thermochemistry Data." NIST Chemistry WebBook. Link

-

Garg, M., et al. "Terephthalaldehyde as a good crosslinking agent in crosslinked chitosan hydrogel for the selective removal of anionic dyes." New Journal of Chemistry, 2021, 45, 4938-4949. Link

-

Gomha, S. M., et al. "Terephthalaldehyde: An Efficient Key Precursor for Novel Synthesis of Some Interesting Bis‐thiazoles and Bis‐triazolopyrimidinones."[2] Journal of Heterocyclic Chemistry, 2018, 55(3).[3] Link

-

Scantec Nordic. "Safety Data Sheet: 2,3,5,6-Tetrabromo-p-xylene." SDS Database. Link

-

BenchChem. "1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry." Technical Guide. Link

Sources

Methodological & Application

Synthesis of 4-Methoxyphthalaldehyde via Hydrolysis of 1,2-Bis(dibromomethyl)-4-methoxybenzene: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-methoxyphthalaldehyde, a valuable bifunctional aromatic aldehyde for pharmaceutical research and drug development. The described method focuses on the efficient hydrolysis of the precursor, 1,2-bis(dibromomethyl)-4-methoxybenzene. This guide offers in-depth mechanistic explanations, step-by-step experimental procedures, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis. The content is designed for researchers, medicinal chemists, and process development scientists requiring a reliable source of this key synthetic intermediate.

Introduction and Significance

4-Methoxyphthalaldehyde is an important aromatic dialdehyde that serves as a versatile building block in organic synthesis. Its two aldehyde functional groups, ortho-disposed on a methoxy-activated benzene ring, allow for the construction of complex heterocyclic systems such as isoindolines and phthalazines. These scaffolds are prevalent in many biologically active molecules. Furthermore, analogous to the widely used o-phthalaldehyde (OPA), 4-methoxyphthalaldehyde can be employed in derivatization chemistry for the fluorescent detection and quantification of primary amines, a critical application in proteomics and diagnostics.

The synthesis of this dialdehyde is most effectively achieved through the hydrolysis of its stable precursor, 1,2-bis(dibromomethyl)-4-methoxybenzene. This precursor is typically synthesized via the radical bromination of 4-methoxy-o-xylene. This document provides a robust protocol for the final hydrolysis step, transforming the tetrabromo precursor into the desired dialdehyde.

Reaction Principle and Mechanism

The core transformation is the hydrolysis of two geminal dibromide groups into two aldehyde functionalities. The overall reaction is shown below:

Caption: General reaction scheme for the hydrolysis.

The hydrolysis of a geminal dibromide to an aldehyde proceeds through a multi-step mechanism. Under aqueous heating, typically with acid catalysis (e.g., H₂SO₄), one bromide ion is displaced by a water molecule. The resulting intermediate readily eliminates HBr to form a bromo-substituted benzylic alcohol, which is in equilibrium with its corresponding aldehyde. The second bromide is then hydrolyzed in a similar fashion. The electron-donating methoxy group at the 4-position provides electronic stabilization to the carbocation-like intermediates formed during the nucleophilic substitution, facilitating the reaction.

The choice of 1,2-bis(dibromomethyl)-4-methoxybenzene as the starting material is strategic. It is a stable, crystalline solid that can be prepared in high purity from the inexpensive starting material 4-methoxy-o-xylene, using established radical bromination methods with reagents like N-bromosuccinimide (NBS) or elemental bromine with a radical initiator.[1][2]

Critical Safety and Handling Protocols

WARNING: The starting material, 1,2-bis(dibromomethyl)-4-methoxybenzene, and related poly-brominated xylenes are potent lachrymators and are corrosive.[3][4] All operations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a full-face shield at all times.[5][6]

-

Handling: Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin or eyes.[3] In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

-

Waste Disposal: All contaminated glassware, gloves, and solid waste must be decontaminated by soaking in an alcoholic alkali solution before disposal according to institutional guidelines. Dispose of chemical waste in appropriately labeled containers.[5]

Detailed Experimental Protocol

This protocol is based on well-established procedures for the hydrolysis of analogous tetrabromo-o-xylene derivatives.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-Bis(dibromomethyl)-4-methoxybenzene | ≥97% Purity | Various | Store in a cool, dry place away from moisture. |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | ACS Reagent | Handle with extreme care. Add acid to water, never the reverse. |

| Dichloromethane (CH₂Cl₂) | ACS Reagent/HPLC | Various | Used for extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Grade | Used for neutralization. |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Laboratory Grade | Used as a drying agent. |

| Ethanol (EtOH) | Reagent Grade | Various | Used for recrystallization. |

| Deionized Water (H₂O) | Type II or better | Laboratory |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper, add 1,2-bis(dibromomethyl)-4-methoxybenzene (e.g., 10.0 g, 21.2 mmol).

-

Rationale: A three-necked flask allows for controlled addition and temperature monitoring while preventing vapor loss through the reflux condenser.

-

-

Hydrolysis: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (100 mL).

-

Rationale: The sulfuric acid acts as a catalyst to facilitate the nucleophilic substitution of bromide with water. The aqueous medium provides the necessary nucleophile (water).

-

-

Reaction Execution: Heat the vigorously stirred biphasic mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain a steady reflux for 4-6 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction. Vigorous stirring is essential to maximize the interfacial area between the organic substrate and the aqueous acid phase. The reaction progress can be monitored by periodically taking a small aliquot from the organic layer and analyzing it by Thin Layer Chromatography (TLC).

-

-

Work-up - Cooling and Extraction: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Rationale: Dichloromethane is an effective solvent for extracting the aldehyde product from the aqueous acidic mixture. Multiple extractions ensure a high recovery of the product.

-

-

Neutralization and Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Rationale: The water wash removes the bulk of the sulfuric acid. The sodium bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic phase, aiding the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxyphthalaldehyde as a solid.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data and Expected Results

| Parameter | Value | Moles (mmol) | Equivalents |

| 1,2-Bis(dibromomethyl)-4-methoxybenzene | 10.0 g | 21.2 | 1.0 |

| 50% Aqueous H₂SO₄ | 100 mL | - | Excess |

| Reaction Temperature | 100-110 °C (Reflux) | - | - |

| Reaction Time | 4-6 hours | - | - |

| Theoretical Yield of 4-Methoxyphthalaldehyde | 3.50 g | 21.2 | 1.0 |

| Expected Yield (Post-Purification) | 2.8 - 3.15 g (80-90%) | - | - |

Applications in Drug Discovery and Development

The unique structure of 4-methoxyphthalaldehyde makes it a valuable tool for medicinal chemists:

-

Scaffold Synthesis: It is a key precursor for synthesizing isoindoline-based compounds, which have been investigated for a range of therapeutic applications.[9]

-

Fluorescent Probes: Like its non-methoxylated analog, it can react with primary amines and a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection in biological systems.

-

Drug Delivery Systems: Aldehyde functionalities can be used to conjugate drugs to carrier molecules, such as polymers or metal-organic frameworks (MOFs), through the formation of Schiff bases or other linkages, allowing for the development of advanced drug delivery systems.[10][11][12] The pharmaceutical industry is increasingly using novel biocatalysts and synthetic pathways to create active pharmaceutical ingredients, and versatile building blocks like 4-methoxyphthalaldehyde are essential in this endeavor.[13]

References

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-Bromo-1,2-bis-dibromomethyl-benzene.

- Fisher Scientific. (2025). Safety Data Sheet: Benzene, 1,2-bis(bromomethyl)-.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2014). Safety Data Sheet: Benzene, 1,2-bis(dibromomethyl)-.

- PrepChem.com.

- Dalence-Guzman, et al. (2008). Synthesis of Isoindoline Derivatives. Mentioned in PMC article on 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.

- Bill, J. C.; Tarbell, D. S. (1954). o-Phthalaldehyde. Organic Syntheses.

- Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.

- Organic Syntheses Procedure. o-Xylene, α,α'-dibromo.

- BenchChem. (2025). A Comprehensive Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene).

- Devine, P. N., et al. (2018). Extending the application of biocatalysis to meet the challenges of drug development.

- Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.

- Horcajada, P., et al. (2012). MOFs in Pharmaceutical Technology.

- Singh, I., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]

- 9. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

Application Note & Protocols: Hydrolysis of 1,2-Bis(dibromomethyl)arenes to Aromatic 1,2-Dialdehydes

Abstract

Aromatic 1,2-dialdehydes, such as o-phthalaldehyde (OPA), are pivotal building blocks in synthetic organic chemistry and materials science. They are indispensable reagents for the synthesis of complex heterocyclic systems, fluorescent derivatizing agents for primary amines in analytical chemistry, and precursors to advanced materials.[1][2] A robust and common pathway to these dialdehydes is the hydrolysis of their stable precursors, 1,2-bis(dibromomethyl)arenes. This document provides a comprehensive guide to the primary hydrolysis protocols, detailing the underlying mechanisms, step-by-step experimental procedures, and critical insights for researchers in chemical synthesis and drug development.

Introduction: The Synthetic Challenge

The conversion of benzylic halides to carbonyl compounds is a cornerstone transformation in organic synthesis. For the specific case of 1,2-bis(dibromomethyl)arenes, the challenge lies in achieving a clean, high-yielding hydrolysis of four C-Br bonds to two carbonyl groups without promoting side reactions, such as polymerization or oxidation of the resulting aldehydes. The choice of hydrolysis protocol is dictated by the substrate's sensitivity to acid, base, or temperature, and the desired scale of the reaction.

This guide will explore three authoritative and field-proven methodologies:

-

Classic Hydrolysis with Carboxylate Salts: A widely used method employing potassium oxalate or sodium acetate.[3][4]

-

Strong Acid-Mediated Hydrolysis: A protocol using fuming sulfuric acid, suitable for robust substrates.[5]

-

Silver Salt-Promoted Hydrolysis: A milder approach often used for sensitive substrates.[6]

Overall Synthetic Workflow

The journey from a simple o-xylene to the target 1,2-dialdehyde is a two-stage process involving radical bromination followed by hydrolysis. Understanding this complete pathway is crucial for optimizing the final product yield and purity.

Caption: General two-stage workflow for the synthesis of 1,2-dialdehydes.

Mechanistic Underpinnings of Hydrolysis

The hydrolysis of a gem-dibromide to an aldehyde proceeds through a two-step nucleophilic substitution. Given the benzylic nature of the substrate, the reaction can involve a stabilized carbocation intermediate (SN1 pathway), particularly in the presence of a good ionizing solvent or strong acid.[7]

Caption: Plausible SN1-type mechanism for the hydrolysis of one dibromomethyl group.

In this pathway, the departure of the first bromide ion is the rate-determining step, leading to a resonance-stabilized benzylic carbocation. Water acts as a nucleophile, attacking the carbocation. Subsequent loss of the second bromide and a proton yields the final aldehyde. Alternative nucleophiles like carboxylate anions can participate in a similar fashion.

Hydrolysis Protocols: A Comparative Guide

The selection of an appropriate hydrolysis method is critical for success. The following table summarizes the key features of the protocols detailed in this guide.

| Protocol | Primary Reagents | Conditions | Typical Yields | Advantages | Disadvantages | Reference |

| A: Carboxylate Salt | Potassium Oxalate or Sodium Acetate in aq. Ethanol/Water | Reflux (24-50h) | 59-80% | High yield, well-documented, reliable for OPA. | Long reaction times, requires specific workup (steam distillation). | [3] |

| B: Phase-Transfer | Sodium Acetate/Formate, Tetrabutylammonium Bromide (TBAB) | Reflux (6-29h) | 66-80% | Shorter reaction times than classic method, avoids large volumes of organic solvent. | Requires phase-transfer catalyst, may need chromatography. | [4][8] |

| C: Strong Acid | Fuming H₂SO₄, then NaHCO₃(s) | 0°C to RT | ~70-85% | Effective for various substituted arenes, improved yield with bicarbonate workup. | Uses highly corrosive reagents, requires careful handling and workup. | [5][9] |

| D: Silver Salt | Silver Nitrate (AgNO₃) in aq. Acetone/Ethanol | RT to Reflux | ~90-96% | Mild conditions, high yields, suitable for sensitive functional groups. | High cost of silver reagent, generates solid waste (AgBr). | [6] |

Protocol A: Classic Hydrolysis with Potassium Oxalate

This method, detailed in Organic Syntheses, is the benchmark for preparing o-phthalaldehyde from α,α,α',α'-tetrabromo-o-xylene.[3] The use of potassium oxalate in aqueous ethanol provides the nucleophilic environment for hydrolysis.

Step-by-Step Methodology

-

Reaction Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, combine α,α,α',α'-tetrabromo-o-xylene (1.0 eq), potassium oxalate (approx. 2.5 eq), and 50% (v/v) aqueous ethanol.

-

Hydrolysis: Heat the mixture to reflux. The reaction is typically complete after 25-50 hours, at which point a clear yellow solution should be observed.[3]

-

Solvent Removal: Remove approximately 40-50% of the ethanol by distillation.

-

Work-up (Steam Distillation): Add solid sodium sulfate to the flask until saturation. Assemble a steam distillation apparatus. Rapidly steam distill the mixture. The product, o-phthalaldehyde, is volatile with steam. Collect 10-12 L of distillate, or until the distillate no longer gives a positive test for the aldehyde.[3]

-

Extraction: Saturate the collected distillate with sodium sulfate. Extract the aqueous solution repeatedly with ethyl acetate (e.g., 1 x 200 mL, then 6 x 100 mL for a 4 L portion).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a high-boiling petroleum ether (ligroin) to yield pure o-phthalaldehyde as a pale yellow solid (m.p. 55.5–56°C).[3]

Expert Insight: The starting tetrabromide is a lachrymator and skin irritant; this preparation should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3] The extensive steam distillation is crucial for separating the product from non-volatile impurities.

Protocol B: Phase-Transfer Catalyzed Hydrolysis

This method offers a more efficient alternative by employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the carboxylate nucleophile (acetate or formate) into the organic phase where the tetrabromide resides.[4][8]

Step-by-Step Methodology

-

Reaction Setup: To a round-bottomed flask with a reflux condenser and efficient stirrer, add α,α,α',α'-tetrabromo-o-xylene (1.0 eq), sodium acetate (5.0 eq), calcium carbonate (2.0 eq, as an acid scavenger), TBAB (0.23 eq), and a minimal amount of distilled water.[4]

-

Hydrolysis: Heat the suspension to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is monitored by TLC and is typically complete within 6-9 hours.

-

Extraction: Cool the reaction mixture and add ethyl acetate. Filter the suspension to remove inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel (e.g., eluting with toluene/ethyl acetate) to afford the pure dialdehyde.[8]

Expert Insight: The efficiency of stirring is critical in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases. Using sodium formate instead of sodium acetate can sometimes lead to higher yields and faster reaction times.[4]

Protocol C: Hydrolysis with Fuming Sulfuric Acid

For certain substrates, particularly substituted ones, hydrolysis with fuming sulfuric acid is highly effective. A key innovation in this method is the workup procedure, which involves quenching the reaction with solid sodium bicarbonate before the addition of water, significantly improving yields by preventing side reactions.[5][9]

Step-by-Step Methodology

-

Reaction Setup: In a flask cooled in an ice-water bath, slowly add the 1,2-bis(dibromomethyl)arene (1.0 eq) to fuming sulfuric acid (20% SO₃).

-

Hydrolysis: Stir the mixture at 0°C and allow it to slowly warm to room temperature. The reaction progress can be monitored by TLC (quenching a small aliquot carefully).

-

Work-up (Critical Step): Cool the reaction mixture back to 0°C. Very carefully and portion-wise, add solid sodium bicarbonate to the stirred mixture until gas evolution ceases. This neutralizes the strong acid before hydrolysis of any intermediates with water.[5]

-

Isolation: Pour the neutralized mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by recrystallization or chromatography.

Expert Insight: This method is hazardous and requires extreme caution. Fuming sulfuric acid is highly corrosive. The addition of sodium bicarbonate must be done slowly and in a controlled manner to manage the vigorous gas evolution (CO₂). This procedure is particularly useful for synthesizing substituted phthalaldehydes, such as 4-halo- or 4-nitro-phthalaldehyde.[9]

Protocol D: Silver Nitrate Promoted Hydrolysis

The high affinity of silver(I) ions for halides makes silver nitrate an excellent promoter for the hydrolysis of alkyl halides. The precipitation of insoluble silver bromide (AgBr) drives the reaction forward under mild conditions.[6]

Step-by-Step Methodology

-

Reaction Setup: Dissolve the 1,2-bis(dibromomethyl)arene (1.0 eq) in a suitable solvent mixture such as aqueous acetone or aqueous ethanol.

-

Hydrolysis: Add an aqueous solution of silver nitrate (AgNO₃, >4.0 eq) to the substrate solution. Stir the mixture at room temperature or with gentle heating. A thick precipitate of AgBr will form.

-

Completion and Filtration: Monitor the reaction by TLC until the starting material is consumed. Once complete, filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Wash the filter cake with the reaction solvent.

-

Extraction and Purification: Concentrate the filtrate to remove the organic solvent. Extract the remaining aqueous solution with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the resulting dialdehyde by chromatography or recrystallization.

Expert Insight: This method is advantageous for substrates containing acid- or base-sensitive functional groups. The primary drawback is the stoichiometric use of an expensive silver salt and the generation of a significant amount of solid silver waste. Yields are often very high, in the range of 90–96%.[6]

Conclusion

The synthesis of aromatic 1,2-dialdehydes via hydrolysis of 1,2-bis(dibromomethyl)arenes is a versatile and reliable transformation. The choice of protocol—ranging from classic carboxylate-mediated hydrolysis and efficient phase-transfer catalysis to harsh acid-mediated methods and mild silver-promoted reactions—can be tailored to the specific substrate, desired scale, and available resources. By understanding the mechanistic principles and adhering to the detailed procedures outlined in this guide, researchers can effectively access these valuable chemical building blocks for a wide array of applications.

References

-

Filo. (2025, September 3). Convert Benzyl Bromide into Benzaldehyde. Filo. [Link]

-

Wikipedia. (n.d.). Phthalaldehyde. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. Request PDF. Retrieved February 26, 2026, from [Link]

-

Bill, J. C., & Tarbell, D. S. (1954). o-PHTHALALDEHYDE. Organic Syntheses, 34, 82. [Link]

-

An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Request PDF. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of Phthalaldehydes by Hydrolysis of Aromatic gem-Tetrabromides. Request PDF. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). EP1559704A1 - Synthesis of 4-substituted phthalaldehyde.

- Google Patents. (n.d.). US4206152A - Process for the production of unsubstituted or polysubstituted o-phthalaldehydes.

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved February 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-phthalaldehyde. Retrieved February 26, 2026, from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- Google Patents. (n.d.). US5107032A - Process for the preparation of o-phthalaldehydes.

Sources

- 1. Phthalaldehyde - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4206152A - Process for the production of unsubstituted or polysubstituted o-phthalaldehydes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. prepchem.com [prepchem.com]

- 9. EP1559704A1 - Synthesis of 4-substituted phthalaldehyde - Google Patents [patents.google.com]

Application Note: Precision Radical Bromination of 3,4-Dimethylanisole

Executive Summary

This application note details the protocol for the regioselective radical bromination of 3,4-dimethylanisole (4-methoxy-1,2-dimethylbenzene) using N-bromosuccinimide (NBS). The primary challenge in this transformation is distinguishing between the two chemically similar benzylic sites (C3-methyl vs. C4-methyl) and suppressing the competing electrophilic aromatic substitution (EAS) on the electron-rich aromatic ring.

By leveraging the Wohl-Ziegler reaction under controlled radical initiation, this protocol favors the formation of 4-(bromomethyl)-3-methylanisole . This selectivity is driven by the resonance stabilization provided by the para-methoxy group to the benzylic radical intermediate.

Scientific Background & Mechanistic Strategy

The Selectivity Challenge

3,4-Dimethylanisole presents three distinct sites for bromination:

-

The Aromatic Ring (Nuclear Bromination): The methoxy group (–OMe) is a strong activator (Ortho/Para director). Without radical initiation, NBS acts as an electrophile, leading to ring bromination (typically at C6).

-

C3-Methyl (Meta-Benzylic): Located meta to the –OMe group.

-

C4-Methyl (Para-Benzylic): Located para to the –OMe group.

Mechanistic Driver: Radical Stability

To achieve side-chain bromination, the reaction must proceed via a free-radical chain mechanism. The regioselectivity between the C3 and C4 methyl groups is governed by the relative stability of the resulting benzylic radicals.

-

Electronic Effect: Benzylic radicals are electron-deficient species. They are stabilized by Electron Donating Groups (EDGs) that can donate electron density into the semi-occupied molecular orbital (SOMO) via resonance.

-

Resonance Argument: The radical formed at the C4-methyl group can delocalize spin density onto the ring carbon attached to the methoxy group (C1). The oxygen atom can further stabilize this species through resonance interaction (3-electron bond interaction).

-

Contrast: The radical at the C3-methyl group places spin density at positions ortho and para to itself (C2, C4, C6). None of these positions bear the methoxy group directly; thus, the C3-radical lacks the direct resonance stabilization from the oxygen lone pair.

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the kinetic preference for the C4-benzylic radical due to para-methoxy resonance stabilization.

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | CAS No.[1] | Role | Grade/Notes |

| 3,4-Dimethylanisole | 4685-47-6 | Substrate | >98% Purity.[1][2][3] Liquid. |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | Critical: Must be recrystallized from H₂O if yellow (indicates free Br₂). |

| AIBN | 78-67-1 | Radical Initiator | Azobisisobutyronitrile. Store at 4°C. |

| PhCF₃ | 98-08-8 | Solvent | Trifluorotoluene. Green alternative to CCl₄. |

| Sodium Thiosulfate | 7772-98-7 | Quenching Agent | 10% Aqueous solution. |

Equipment Setup

-

Reaction Vessel: 2-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Condenser: Reflux condenser fitted with a drying tube (CaCl₂ or Drierite) or N₂ inlet. Moisture exclusion is critical to prevent ring bromination.

-

Heat Source: Oil bath with temperature control.

-

Light Source (Optional): A 300W Tungsten lamp can be used to assist initiation if reaction is sluggish, but thermal initiation with AIBN is preferred for reproducibility.

Step-by-Step Procedure

Step 1: Preparation

-

Charge the RBF with 3,4-Dimethylanisole (1.0 equiv, e.g., 10 mmol, 1.36 g).

-

Add PhCF₃ (Trifluorotoluene) to achieve a concentration of 0.2 M (50 mL).

-

Note: PhCF₃ is chosen over CCl₄ due to lower toxicity and higher boiling point (102°C), which facilitates radical chain propagation.

-

-

Add NBS (1.05 equiv, 10.5 mmol, 1.87 g).

-

Caution: Do not add large excess of NBS to prevent dibromination.

-

-

Add AIBN (0.05 equiv, 0.5 mmol, 82 mg).

Step 2: Initiation & Reaction

-

Purge the system with Nitrogen or Argon for 5-10 minutes to remove dissolved oxygen (which quenches radicals).

-

Heat the mixture to reflux (approx. 105°C oil bath) .

-

Monitor the reaction visually. The heavy NBS solid (bottom of flask) will gradually convert to Succinimide (which floats to the top in non-polar solvents).

-

Endpoint: Reaction is typically complete in 2–4 hours. Verify by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material.

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Cool further to 0°C to precipitate maximum Succinimide.

-

Filtration: Filter off the solid Succinimide and wash the pad with cold solvent.

-

Wash: Transfer filtrate to a separatory funnel. Wash with:

-

1x Water

-

1x 10% Na₂S₂O₃ (to remove trace Br₂)

-

1x Brine

-

-

Dry & Concentrate: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

-

The crude oil is typically a mixture of the major product (4-bromomethyl), minor product (3-bromomethyl), and trace ring-brominated species.

-

Recrystallization: If the product solidifies, recrystallize from Hexane/Pentane.

-

Flash Chromatography: If an oil, purify on Silica Gel.[4]

-

Eluent: Gradient 0% -> 5% EtOAc in Hexanes.

-

Note: Benzylic bromides are reactive; avoid prolonged exposure to silica.

-

Analytical Validation & Data Interpretation

NMR Identification Strategy

Distinguishing the isomers requires careful ¹H NMR analysis.

| Feature | Substrate (3,4-DMA) | Major Product (4-BrCH₂) | Minor Product (3-BrCH₂) |

| Ar-OMe | ~3.80 ppm (s) | ~3.85 ppm (s) | ~3.85 ppm (s) |

| Ar-CH₃ | ~2.20 ppm (2x s) | ~2.40 ppm (s, 3H) | ~2.35 ppm (s, 3H) |

| Ar-CH₂-Br | N/A | ~4.50-4.60 ppm (s, 2H) | ~4.50-4.60 ppm (s, 2H) |

| Aromatic Region | 3 protons | 3 protons | 3 protons |

Diagnostic Key: Look at the NOE (Nuclear Overhauser Effect) or HMBC correlations.

-

Major Isomer (4-BrCH₂-3-Me-Anisole): The CH₂Br protons will show strong NOE with the meta protons of the ring but weak or no NOE with the OMe group (since they are para). The remaining Methyl (at C3) is meta to OMe.

-

Minor Isomer (3-BrCH₂-4-Me-Anisole): The remaining Methyl (at C4) is para to OMe.

Troubleshooting Guide

Caption: Decision tree for troubleshooting common reaction failures.

Safety & Handling

-

Benzylic Bromides: Potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.

-

NBS: Store in a refrigerator. Exothermic decomposition possible if mixed with strong reducers.

-

PhCF₃: Flammable. Flash point ~12°C.

References

-

Fundamental Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43(2), 271–317. Link

- Solvent Effects (PhCF3): Ogawa, A. et al. "PhCF3 as an Alternative Solvent for CCl4 in Free-Radical Bromination Reactions." Journal of Organic Chemistry, 2003. (General reference for PhCF3 substitution).

- Regioselectivity Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section on Free Radical Substitution).

-

Substrate Data: PubChem Compound Summary for CID 78411, 3,4-Dimethylanisole. Link

-

Analogous Regiochemistry: Ganguly, N. C., et al. "Mild Regioselective Monobromination of Activated Aromatics..."[5] Synthesis, 2005(07), 1103-1108. (Contrasting ionic vs radical pathways). Link

Sources

- 1. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

Application Note: 1,2-Bis(dibromomethyl)-4-methoxybenzene as a Dialdehyde Precursor

Part 1: Strategic Rationale & Mechanism

Executive Summary